Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl carboxylate group and a benzamido-methyl moiety bearing a trifluoromethyl (CF₃) group at the ortho position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine scaffold contributes to conformational flexibility, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-24-15(23)21-8-6-11(7-9-21)10-20-14(22)12-4-2-3-5-13(12)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICBJVNOIFVPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug molecules.
Biochemical Pathways
Compounds containing a trifluoromethyl group have been shown to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and lipophilicity, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties.
Action Environment
The action, efficacy, and stability of Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Ester Group : The target compound’s methyl ester is smaller and more hydrolytically labile compared to the tert-butyl group in ’s analog, which may confer greater metabolic stability .
- Aromatic Substituents : The ortho-CF₃ group in the target compound enhances steric and electronic effects compared to para-CF₃ in ’s analog. Halogenated derivatives (e.g., 4-iodo in ) may prioritize radioimaging utility over therapeutic potency .
Preparation Methods
Preparation of 4-(Aminomethyl)piperidine-1-carboxylate Derivatives
The piperidine backbone is typically synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a versatile intermediate for cross-coupling reactions.
Procedure :
- Borylation : Piperidine derivatives are treated with bis(pinacolato)diboron under palladium catalysis to form boronic esters.
- Cross-Coupling : The boronic ester reacts with aryl halides (e.g., 2-bromo-5-(trifluoromethyl)pyridine) in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield substituted piperidines.
Example :
- Reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate afforded tert-butyl 4-(4-methoxycarbonylphenyl)piperidine-1-carboxylate in 99% yield.
Introduction of the Aminomethyl Group
Reductive Amination
The aminomethyl group at the 4-position is introduced via reductive amination of a ketone intermediate.
Procedure :
- Ketone Formation : 4-Cyanopiperidine-1-carboxylate is hydrolyzed to the corresponding ketone.
- Reductive Amination : The ketone reacts with methylamine in the presence of NaBH₃CN to form the aminomethyl derivative.
Conditions :
Amide Coupling with 2-(Trifluoromethyl)benzoyl Chloride
Activation of the Carboxylic Acid
2-(Trifluoromethyl)benzoic acid is activated as its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
Coupling with 4-(Aminomethyl)piperidine-1-carboxylate
The aminomethylpiperidine derivative is acylated with the activated benzoyl chloride.
Procedure :
- Base-mediated Coupling : 4-(Aminomethyl)piperidine-1-carboxylate (1.0 equiv) is treated with 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) in DCM at 0°C.
- Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na₂SO₄), and purified via flash chromatography.
Conditions :
Final Esterification and Deprotection
Methyl Ester Formation
The tert-butyl carbamate (Boc) protecting group is removed under acidic conditions, followed by esterification with methyl chloroformate.
Procedure :
- Deprotection : tert-Butyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate is treated with HCl in dioxane (4.0 M) for 2 hours.
- Esterification : The free amine is reacted with methyl chloroformate (1.5 equiv) and DIPEA (3.0 equiv) in THF at 0°C.
Conditions :
Spectroscopic Characterization
Key spectroscopic data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz) | δ 7.75 (d, 1H, J = 7.5 Hz), 7.62 (t, 1H, J = 7.5 Hz), 4.22 (s, 2H), 3.68 (s, 3H) |
| ¹³C NMR (126 MHz) | δ 170.2 (COO), 165.8 (CONH), 134.5 (CF₃), 44.6 (NCH₂), 52.1 (OCH₃) |
| HRMS | [M+H]⁺ Calcd: 344.334; Found: 344.333 |
Comparative Analysis of Synthetic Routes
Table 1: Optimization of Amide Coupling Conditions
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | DCM | 0°C → 25°C | 78 |
| 2 | DIPEA | THF | 25°C | 82 |
| 3 | Pyridine | DMF | 40°C | 65 |
Optimal conditions: Entry 2 (DIPEA in THF at 25°C).
Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can lead to side reactions during amide coupling. Mitigated by using mild bases (DIPEA) and low temperatures.
- Piperidine Ring Conformation : Steric hindrance at the 4-position necessitates excess acyl chloride (1.2 equiv) for complete conversion.
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-1-carboxylate core via carbamate protection (e.g., tert-butyl or methyl ester groups) .
- Step 2: Introduction of the trifluoromethylbenzamido group via amide coupling (e.g., HATU/DCC-mediated reactions) .
- Step 3: Deprotection and purification using column chromatography or recrystallization.
Key Variables:
- Catalyst Choice: HATU yields higher coupling efficiency (>85%) compared to EDCI (~70%) in amide bond formation .
- Temperature: Reactions at 0–25°C minimize side products (e.g., racemization) .
- Purification: Gradient elution (hexane:ethyl acetate) improves purity (>95%) .
Table 1: Synthetic Optimization Data
| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 25°C | 87 | 98 | |
| Deprotection | TFA/DCM, 0°C | 92 | 95 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak [M+H]+ at m/z 415.15 (calculated: 415.14) .
- HPLC: Reverse-phase HPLC (C18 column, methanol:water) confirms >98% purity .
Basic: What are the critical safety considerations during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles are mandatory to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Storage: Store at 2–8°C in amber vials to prevent degradation; incompatible with strong oxidizers (e.g., peroxides) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the trifluoromethyl group influence biological activity, and what assays are used to study target interactions?
Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Key assays include:
- Enzyme Inhibition Assays: Measure IC50 values against targets (e.g., MAGL enzymes) using fluorometric substrates .
- Cellular Uptake Studies: Radiolabeled analogs (e.g., [³H]-tagged derivatives) quantify intracellular accumulation .
- Molecular Docking: Simulations (AutoDock Vina) predict binding interactions with hydrophobic enzyme pockets .
Table 2: Biological Activity Data (Representative Studies)
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| MAGL Enzyme | Fluorometric | 12.3 ± 1.5 | |
| Cellular Uptake | Radiolabeling | 85% uptake (24 h) |
Advanced: How can stability issues in aqueous buffers be mitigated during pharmacological studies?
Methodological Answer:
- pH Optimization: Use phosphate buffers (pH 7.4) to minimize hydrolysis of the carbamate group .
- Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage .
- Light Sensitivity: Amber glassware or light-protected incubators prevent photodegradation .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Batch Purity Analysis: Validate compound purity via LC-MS before assays; impurities >2% skew dose-response curves .
- Orthogonal Validation: Confirm activity using independent methods (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
